![molecular formula C13H10N2O2S B2827326 N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide CAS No. 941903-16-8](/img/structure/B2827326.png)
N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
“N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide” is a compound that belongs to the class of benzothiophene derivatives . Benzothiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions . They have been used in various fields due to their biological and pharmacological properties .
Synthesis Analysis
Benzothiophene derivatives, including “N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide”, can be synthesized using coupling reactions and electrophilic cyclization reactions . An aryne reaction with alkynyl sulfides has been disclosed to afford benzo[b]thiophenes . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives is characterized by a five-membered ring made up of one sulfur as a heteroatom . The molecules are nearly planar as expected for a conjugated system, with torsion angles between the ring systems .
Chemical Reactions Analysis
Benzothiophene derivatives can undergo a variety of chemical reactions. For instance, an aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been reported . This involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
Physical And Chemical Properties Analysis
Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .
Scientific Research Applications
- Thiophene derivatives have captured the interest of scientists due to their potential as biologically active compounds. Researchers explore these molecules for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
- Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Thiophene derivatives find use as corrosion inhibitors in industrial chemistry and material science .
- The compound’s unique hybrid structure may contribute to its biological activity. Researchers can assess its antimicrobial effects against bacteria and other microorganisms .
- Thiophene-containing materials are essential for organic photovoltaic devices (solar cells). Researchers can explore the compound’s photophysical properties and its potential as a light-absorbing material .
- Computational methods can predict the compound’s binding affinity to specific protein targets. Molecular docking studies can identify potential interactions with enzymes or receptors .
Medicinal Chemistry and Drug Discovery
Organic Semiconductors and Electronics
Corrosion Inhibition
Biological Activity and Antimicrobial Properties
Materials Science and Organic Photovoltaics
Computational Chemistry and Molecular Docking Studies
Safety and Hazards
While specific safety and hazards information for “N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide” is not available, it’s important to handle all chemicals with care. Avoid all personal contact, including inhalation . Use in a well-ventilated area and wear protective clothing when risk of exposure occurs .
Future Directions
The future directions for “N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide” and similar compounds could involve further exploration of their biological and pharmacological properties. Given their wide range of potential applications, these compounds could be further developed and optimized for use in various fields, including medicine and materials science .
Mechanism of Action
Target of Action
Benzothiophene derivatives have been known to exhibit antimicrobial properties against various microorganisms such asC. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 .
Mode of Action
It is known that benzothiophene derivatives can interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Benzothiophene derivatives have been known to affect a variety of biochemical pathways, potentially leading to downstream effects such as antimicrobial activity .
Result of Action
Benzothiophene derivatives have been known to exhibit antimicrobial activity, suggesting that they may lead to the inhibition of microbial growth .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of benzothiophene derivatives .
properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-8-6-11(15-17-8)13(16)14-10-2-3-12-9(7-10)4-5-18-12/h2-7H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKRAXSKTINWHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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